molecular formula C8H11ClN2O B3419052 5-Chloro-6-(propan-2-yloxy)pyridin-3-amine CAS No. 135900-34-4

5-Chloro-6-(propan-2-yloxy)pyridin-3-amine

Cat. No.: B3419052
CAS No.: 135900-34-4
M. Wt: 186.64 g/mol
InChI Key: CDECSSNEHBQLGS-UHFFFAOYSA-N
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Description

5-Chloro-6-(propan-2-yloxy)pyridin-3-amine is a heterocyclic organic compound with the molecular formula C8H11ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Properties

IUPAC Name

5-chloro-6-propan-2-yloxypyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-5(2)12-8-7(9)3-6(10)4-11-8/h3-5H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDECSSNEHBQLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135900-34-4
Record name 5-chloro-6-(propan-2-yloxy)pyridin-3-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(propan-2-yloxy)pyridin-3-amine typically involves the reaction of 5-chloro-3-nitropyridine with isopropyl alcohol in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(propan-2-yloxy)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Chloro-6-(propan-2-yloxy)pyridin-3-amine involves its interaction with specific molecular targets. In the context of fungicidal activity, it acts as a mitochondrial complex I electron transport inhibitor, disrupting the energy production in fungal cells . This leads to the inhibition of fungal growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-(propan-2-yloxy)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research .

Biological Activity

5-Chloro-6-(propan-2-yloxy)pyridin-3-amine is a heterocyclic organic compound with notable biological activities, particularly in medicinal chemistry and agrochemical applications. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8_8H11_{11}ClN2_2O
  • CAS Number : 135900-34-4

The compound features a pyridine ring substituted with a chlorine atom and an isopropoxy group, which contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves:

  • Starting Material : 5-chloro-3-nitropyridine.
  • Reagents : Isopropyl alcohol and a base (e.g., sodium hydroxide).
  • Catalyst : Palladium on carbon (Pd/C) for the reduction of the nitro group to an amine.

This method allows for the efficient production of the compound with high purity and yield .

This compound exhibits its biological activity primarily through its interaction with specific molecular targets:

  • Fungicidal Activity : The compound acts as an inhibitor of mitochondrial complex I in fungal cells, disrupting ATP production and leading to cell death. This mechanism is particularly relevant in the development of fungicides .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Medicinal Chemistry

The compound serves as a building block for developing pharmaceuticals, particularly those targeting various diseases due to its ability to inhibit specific enzymes and pathways.

2. Agrochemicals

It is utilized in formulating fungicides and pesticides, demonstrating effective antifungal properties against various pathogens .

3. Chemical Biology

It acts as a probe in biological studies, helping to elucidate pathways involved in disease mechanisms .

Antifungal Efficacy

A study highlighted the compound's effectiveness against fungal strains, where it demonstrated significant inhibition of fungal growth at low concentrations (IC50_{50} values in the micromolar range). The mechanism involved interference with mitochondrial function, leading to energy depletion in fungal cells .

Selective Cytotoxicity

In cancer cell line studies, this compound exhibited selective cytotoxic effects on cancerous cells compared to non-cancerous cells. This selectivity was attributed to its ability to disrupt signaling pathways essential for cell proliferation .

Comparative Analysis with Similar Compounds

Compound NameStructureKey Activity
5-Chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amineStructureExhibits similar fungicidal activity
5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanolStructureHydroxyl derivative with distinct properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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